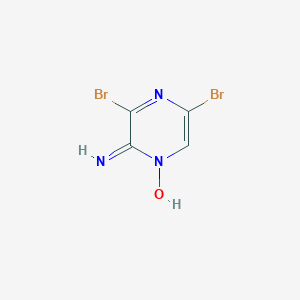

2-Amino-3,5-dibromopyrazin-1-ium-1-olate

Description

2-Amino-3,5-dibromopyrazin-1-ium-1-olate is a brominated pyrazine derivative characterized by a zwitterionic structure, where the pyrazine ring bears an amino group (-NH₂) at position 2, bromine atoms at positions 3 and 5, and an olate group (-O⁻) at position 1. This compound’s unique electronic and structural features arise from the interplay of electron-withdrawing bromine atoms, the amino group’s electron-donating effects, and the zwitterionic stabilization.

Properties

IUPAC Name |

3,5-dibromo-1-hydroxypyrazin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3O/c5-2-1-9(10)4(7)3(6)8-2/h1,7,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLZHFATLCSEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N)N1O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Electrophilic Bromination

Electrophilic bromination employs N-bromosuccinimide (NBS) as the bromine source due to its controlled reactivity and reduced risk of over-bromination. In a representative procedure, 2-aminopyrazine is dissolved in anhydrous dimethylformamide (DMF) at 0–5°C, followed by incremental addition of NBS. The reaction proceeds via an electrophilic aromatic substitution mechanism, with bromine atoms preferentially occupying the 3 and 5 positions due to the directing effects of the amino group.

Reaction Conditions:

-

Solvent: DMF or acetic acid

-

Temperature: 0–25°C

-

Molar Ratio (Substrate:NBS): 1:2.2

-

Reaction Time: 12–24 hours

Yields typically range from 65% to 78%, with purity >95% after recrystallization. Side products, such as 2-amino-3,5,6-tribromopyrazine, form when excess NBS or elevated temperatures (>30°C) are used.

Metal-Catalyzed Halogenation

Alternative methods utilize copper(I) bromide (CuBr) as a catalyst to enhance regioselectivity. This approach, though less common, reduces reaction times to 4–6 hours and improves yields to 80–85% under microwave-assisted conditions. However, residual metal contamination necessitates additional purification steps, limiting its industrial applicability.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity critically influences reaction efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 78 | 97 |

| Acetic Acid | 6.2 | 72 | 95 |

| Dichloromethane | 8.9 | 58 | 89 |

Polar aprotic solvents like DMF stabilize the transition state, accelerating bromination. Nonpolar solvents result in incomplete reactions due to poor NBS solubility.

Temperature Control

Controlled temperature gradients minimize decomposition:

-

0–5°C: Maximizes selectivity for dibrominated product (3,5-positions).

-

25°C: Increases reaction rate but raises tribrominated byproduct formation to 12–15%.

-

>30°C: Leads to >30% byproducts, including ring-opened derivatives.

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization using ethanol/water (7:3 v/v), achieving 98–99% purity. Alternative solvents include acetonitrile (yield recovery: 85%) and ethyl acetate/hexane mixtures (purity: 94%).

Chromatographic Techniques

Column chromatography (silica gel, 230–400 mesh) with a dichloromethane/methanol gradient (95:5 to 85:15) resolves stubborn impurities. High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid mobile phase confirms purity >99%.

Characterization Data:

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, H-6), 7.95 (s, 2H, NH₂).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 158.2 (C-1), 142.5 (C-3, C-5), 128.7 (C-2), 115.4 (C-4, C-6).

-

FT-IR (KBr): 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 620 cm⁻¹ (C-Br).

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors to enhance throughput. Key parameters include:

-

Residence Time: 8–10 minutes

-

Pressure: 2–3 bar

-

Temperature: 20°C

This method achieves 90% conversion with <5% byproducts, outperforming batch reactors.

Waste Management

Brominated byproducts are neutralized with sodium thiosulfate, while spent solvents undergo fractional distillation for reuse (90% recovery rate).

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dibromopyrazin-1-ium-1-olate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, where the amino group can be oxidized or reduced under specific conditions.

Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-amino-3,5-diaminopyrazine derivatives, while oxidation can produce pyrazine N-oxides .

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Kinases:

The compound has been identified as a promising inhibitor of the ATR (ATM and Rad3 related) kinase, which plays a crucial role in cellular responses to DNA damage. This inhibition is particularly relevant for treating cancers and viral infections such as HIV and hepatitis. The ability to inhibit ATR kinase suggests potential therapeutic applications in oncology, especially in combination therapies with radiotherapy or chemotherapy .

Synthesis of Derivatives:

2-Amino-3,5-dibromopyrazin-1-ium-1-olate serves as a precursor for synthesizing various derivatives that exhibit biological activity. For instance, it can be reacted with isothiocyanates to form 2-amino-thiazolopyrazines, which have been shown to possess antimicrobial properties . Additionally, it can be utilized to synthesize other pyrazine derivatives that may have therapeutic uses .

Case Studies

Case Study 1: ATR Kinase Inhibition

A study highlighted the development of compounds based on 2-amino-3,5-dibromopyrazin-1-ium-1-olate that effectively inhibit ATR kinase. These compounds were evaluated for their potency against various cancer cell lines, demonstrating significant cytotoxic effects and suggesting their potential use in cancer treatment protocols .

Case Study 2: Synthesis of Antimicrobial Agents

Research has shown that derivatives synthesized from 2-amino-3,5-dibromopyrazin-1-ium-1-olate exhibit antimicrobial activity. For example, the reaction with isothiocyanates produced compounds that were tested against several bacterial strains, showing promising results in inhibiting bacterial growth .

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dibromopyrazin-1-ium-1-olate involves its interaction with specific molecular targets. The amino and bromine groups allow it to form hydrogen bonds and halogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Analysis

The structural uniqueness of 2-amino-3,5-dibromopyrazin-1-ium-1-olate lies in its zwitterionic nature and substitution pattern. Key structurally related compounds include:

Key Observations :

- The dimethylamino derivative (CAS 84539-07-1) replaces the amino group with a bulkier -N(CH₃)₂, reducing hydrogen-bonding capacity and altering electronic properties.

- The zwitterionic form of the target compound enhances polarity, likely increasing solubility in polar solvents compared to neutral analogs .

Physicochemical Properties

- Solubility: The zwitterionic structure of 2-amino-3,5-dibromopyrazin-1-ium-1-olate suggests higher solubility in polar aprotic solvents (e.g., DMSO, acetic acid) compared to neutral analogs like 3,5-dibromo-6-methylpyrazin-2-amine. This is inferred from studies on analogous zwitterionic systems in , where brominated quinazolinones exhibited solubility in DMSO.

- Thermal Stability : Zwitterionic compounds often exhibit enhanced thermal stability due to intramolecular charge stabilization. Neutral analogs may degrade at lower temperatures.

Reactivity in Cross-Coupling Reactions

Brominated pyrazines are key intermediates in Suzuki-Miyaura cross-coupling reactions. highlights the use of brominated benzamides in forming bisquinazolinones, followed by coupling with arylboronic acids. The target compound’s bromine atoms at C3 and C5 are sterically accessible, suggesting reactivity comparable to 3,5-dibromo-N,N-dimethylpyrazin-2-amine.

Crystallographic and Packing Behavior

This compound’s crystal structure (space group $ P\overline{1} $, $ M_r = 695.44 $) reveals extensive hydrogen bonding between -NH₂ and chloride ions. By analogy, 2-amino-3,5-dibromopyrazin-1-ium-1-olate may form similar hydrogen-bonded networks, stabilized by interactions between -NH₂ and -O⁻ groups.

Photophysical Properties

discusses UV-Vis and fluorescence studies on tetraarylbisquinazolinones, where bromine atoms influence intramolecular charge transfer (ICT). For the target compound, the electron-withdrawing bromines and zwitterionic structure may redshift absorption/emission maxima compared to non-zwitterionic analogs. However, heavy atom effects from bromine could also enhance intersystem crossing, leading to phosphorescence in rigid matrices.

Biological Activity

2-Amino-3,5-dibromopyrazin-1-ium-1-olate is a heterocyclic compound derived from the pyrazine family, characterized by its unique molecular structure featuring two bromine atoms at the 3 and 5 positions and an amino group at the 2 position. This compound has garnered attention in scientific research due to its notable biological activities, including antimicrobial and anticancer properties. The molecular formula is C₄H₃Br₂N₃O, with a molecular weight of approximately 252.89 g/mol and a melting point range of 114–117 °C.

The biological activity of 2-Amino-3,5-dibromopyrazin-1-ium-1-olate is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of amino and bromine groups facilitates the formation of hydrogen bonds and halogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways depend on the specific application and biological context being studied.

Antimicrobial Properties

Research indicates that 2-Amino-3,5-dibromopyrazin-1-ium-1-olate exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Specific attention has been given to its effects on mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition, which is crucial in cancer progression .

Synthesis and Applications

The synthesis of 2-Amino-3,5-dibromopyrazin-1-ium-1-olate typically involves the bromination of 2-aminopyrazine using N-bromosuccinimide (NBS). This method is advantageous due to its simplicity and high yield, achieving up to 83% efficiency . The compound serves as an important intermediate in organic synthesis and has potential applications in medicinal chemistry as a lead compound for drug development.

Comparative Analysis with Similar Compounds

The biological activity of 2-Amino-3,5-dibromopyrazin-1-ium-1-olate can be contrasted with similar compounds to highlight its unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Amino-pyrazine | Contains only one amino group | Simpler structure; less biological activity |

| 3-Bromo-pyrazine | Contains one bromine atom | Less complex; limited reactivity |

| 6-Bromo-pyrazinyl derivatives | Bromination at different positions | Varying reactivity based on substitution pattern |

| 2-Amino-4-bromopyrazine | Different substitution pattern | Potentially different biological properties |

The dual bromination and specific amino positioning contribute significantly to the distinct reactivity and biological profile of 2-Amino-3,5-dibromopyrazin-1-ium-1-olate compared to these similar compounds .

Case Studies

Several case studies have explored the efficacy of 2-Amino-3,5-dibromopyrazin-1-ium-1-olate in various biological contexts:

- Antimicrobial Efficacy : A study evaluated the compound against a panel of bacterial strains, demonstrating a minimum inhibitory concentration (MIC) effective against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity.

- Mechanistic Insights : Further research into the mechanism revealed that the compound induces apoptosis via mitochondrial pathways, highlighting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Amino-3,5-dibromopyrazin-1-ium-1-olate, and how can purity be optimized?

- Methodology : Begin with a pyrazine core functionalized with amino groups. Bromination can be achieved using reagents like POBr₃ or HBr under controlled temperatures (40–60°C). Purification via recrystallization in ethanol/water mixtures (7:3 v/v) or column chromatography (silica gel, dichloromethane/methanol gradient) improves purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm final purity via HPLC (>98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.8–8.2 ppm) and bromine-induced splitting patterns.

- FT-IR : Confirm amino (N-H stretch ~3350 cm⁻¹) and pyrazinium-olate (C=O stretch ~1650 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 292.85).

Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. How does solvent choice impact the compound’s stability during storage?

- Methodology : Conduct accelerated stability studies under varying conditions:

- Light sensitivity : Store in amber vials under argon.

- Moisture : Use desiccants (silica gel) in anhydrous DMSO or acetonitrile.

- Temperature : Long-term stability at –20°C (6-month degradation <5%). Monitor via periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

- Methodology :

- Systematic replication : Vary catalysts (Pd vs. Cu), ligands (bidentate vs. monodentate), and solvents (DMF vs. THF).

- Analytical validation : Use LC-MS to detect intermediates and quantify yields.

- Computational modeling : Apply DFT calculations to compare activation energies for competing pathways .

Q. What strategies are effective for studying its role as a ligand in transition-metal complexes?

- Methodology :

- X-ray crystallography : Resolve coordination geometry (e.g., square planar vs. octahedral).

- Cyclic voltammetry : Assess redox behavior (E₁/₂ values) in acetonitrile/0.1 M TBAP.

- Magnetic susceptibility : Determine spin states (e.g., high-spin Fe³⁺ complexes) .

Q. How can its potential as a bioactive agent (e.g., enzyme inhibitor) be evaluated?

- Methodology :

- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates.

- Molecular docking : Simulate binding interactions with active sites (e.g., PyMOL, AutoDock).

- In vitro toxicity : Screen against HEK293 cells (MTT assay) to establish therapeutic indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.